4-(Chloromethyl)benzo[b]thiophene
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXADDXUFFUHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
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Catalysts : Zinc chloride (ZnCl₂) or zinc iodide (ZnI₂) are commonly used. ZnI₂ offers improved regioselectivity and reduced corrosion compared to ZnCl₂.
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Solvents : Dichloromethane (CH₂Cl₂) or toluene.
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Temperature : 5–10°C to minimize side reactions like diarylmethane formation.
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Benzo[b]thiophene (26 mmol), dimethoxymethane (31 mmol), and chlorosulfonic acid (31 mmol) are combined in CH₂Cl₂.
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ZnI₂ (5 mol%) is added, and the mixture is stirred at 5–10°C for 0.5–2 h.
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The crude product is purified via column chromatography, yielding 4-(chloromethyl)benzo[b]thiophene in 78–85% .
Challenges :
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Competing C2 vs. C3 substitution due to electron density distribution in benzo[b]thiophene.
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Formation of bis(chloromethyl) ether byproducts, which are carcinogenic.
Multi-Step Synthesis from Benzo[b]thiophene Precursors
Wittig Reaction-Based Route (Patent CN110818679A)
This method avoids high-temperature decarboxylation and enables industrial-scale production:
Steps :
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Etherification : 2-Bromo-6-fluorobenzaldehyde reacts with chloromethyl mercaptan in acetone/K₂CO₃ at 30–35°C to form 2-chloromethylthio-6-bromobenzaldehyde (86% yield).
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Wittig Reaction : The intermediate is treated with triphenylphosphine in toluene at 140°C, followed by sodium hydride in THF to yield 4-bromobenzo[b]thiophene.
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Chloromethylation : The bromine substituent is replaced via nucleophilic substitution using HCl/ZnCl₂, achieving 82–89% purity after recrystallization.
Advantages :
-
Avoids hazardous decarboxylation steps.
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Scalable with >85% overall yield.
Oxidative Cyclization of Thioether Precursors (PMC5364387)
Regioselective C3-chloromethylation is achieved via interrupted Pummerer reactions:
Procedure :
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Benzo[b]thiophene S-oxide is treated with trifluoroacetic anhydride (TFAA) and 4-methylphenol.
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A-sigmatropic rearrangement occurs at 20–30°C, followed by acid-catalyzed rearomatization to yield this compound (77% yield).
Key Insight :
-
The use of BF₃·OEt₂ enhances electrophilic sulfur activation, directing substitution to the C3 position.
Alternative Methods and Recent Advances
Friedel-Crafts Alkylation
Chloromethyl ether (ClCH₂OCH₃) reacts with benzo[b]thiophene in the presence of AlCl₃:
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Nitromethane |
| Temperature | 0–5°C |
| Yield | 68–72% |
| Regioselectivity | C3:C2 = 4:1 |
Limitation : Poor selectivity necessitates costly purification.
Photochemical Cyclization (RSC Adv. 2024)
A novel approach using iodine-promoted photocyclization:
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4,5-Diarylthiophenes are irradiated under UV light with I₂ in CH₃CN.
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Cyclization yields this compound derivatives in 65–78% yield with >90% regiopurity.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Key Advantage |
|---|---|---|---|---|
| Blanc Chloromethylation | 78–85 | Moderate (C3:C2=3:1) | High | Low-cost reagents |
| Wittig Route | 82–89 | High (C4) | Industrial | Avoids decarboxylation |
| Oxidative Cyclization | 77 | High (C3) | Moderate | Excellent regiocontrol |
| Photochemical | 65–78 | High (C4) | Lab-scale | Eco-friendly conditions |
Challenges and Mitigation Strategies
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Regioselectivity Issues :
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Byproduct Formation :
-
Safety Concerns :
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiophene ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted benzo[b]thiophenes depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dechlorinated benzo[b]thiophene derivatives.
Scientific Research Applications
Biological Activities
Recent studies have demonstrated that 4-(Chloromethyl)benzo[b]thiophene exhibits various biological activities, including:
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial effects, potentially targeting bacterial infections caused by both Gram-positive and Gram-negative organisms .
- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell growth. Its mechanism may involve forming covalent bonds with nucleophilic sites in biological molecules, which can modulate enzyme activity or disrupt cellular signaling pathways .
- Cholinesterase Inhibition : It has been investigated as a precursor for synthesizing compounds that inhibit cholinesterases, enzymes implicated in neurodegenerative diseases. Studies have shown that certain derivatives demonstrate significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Applications in Medicinal Chemistry
This compound serves as a building block for synthesizing bioactive compounds with potential pharmaceutical applications. Its reactivity allows for the development of kinase inhibitors and other therapeutic agents. For example, derivatives of this compound have shown promise in treating conditions such as schizophrenia and major depression through their interactions with dopamine receptors .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Anticancer Research : A study evaluated the cytotoxic effects of various benzothiophene derivatives on human tumor cell lines. Results indicated that compounds derived from this compound exhibited strong cytotoxicity comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Studies : The antibacterial activity of synthesized derivatives was assessed using the Cup plate method. Compounds derived from this compound showed varying degrees of effectiveness against common bacterial strains, highlighting their potential as new antimicrobial agents .
- Neuroprotective Effects : Inhibitory studies on cholinesterases revealed that certain derivatives could serve as effective treatments for Alzheimer’s disease by enhancing cholinergic neurotransmission .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzo[b]thiophene varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The chloromethyl group can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can bind to biomolecules.
Comparison with Similar Compounds
Substitution Position: 4-Position vs. Other Positions
The position of substituents on the benzo[b]thiophene scaffold significantly influences biological and chemical properties.
4-Substituted Derivatives :
- 4-(Chloromethyl) : Exhibits high reactivity for further modifications (e.g., nucleophilic substitution) due to the labile C-Cl bond ().
- 4-Carboxamidines (e.g., B428, B623): These derivatives are potent urokinase inhibitors (IC50 = 0.07–0.32 µM), demonstrating >300-fold selectivity over related enzymes (). The 4-position is critical for binding to the enzyme's active site.
- 4-Methoxy : Synthesized from 4-hydroxybenzo[b]thiophene via methylation, this group enhances lipophilicity, influencing pharmacokinetic properties ().
5-Substituted Derivatives :
3-Substituted Derivatives :
Key Insight : 4-Substituted derivatives generally show enhanced bioactivity due to optimal steric and electronic interactions with targets, as seen in urokinase inhibitors () and SERMs ().
Substituent Type: Chloromethyl vs. Other Functional Groups
Reactivity Comparison :
- Chloromethyl Group : Participates in nucleophilic substitution (e.g., forming amines or thioethers) and cross-couplings ().
- Carboxamidine : Binds competitively to uPA via electrostatic interactions (Ki = 0.16 µM) ().
- Methoxy Group : Stabilizes aromatic systems via resonance, enhancing binding to estrogen receptors ().
Biological Activity
4-(Chloromethyl)benzo[b]thiophene is a compound that has drawn attention in the fields of medicinal chemistry and materials science due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9ClS, indicating the presence of a chloromethyl group attached to a benzo[b]thiophene structure. This configuration contributes to its electrophilic nature, allowing it to interact with various biological targets.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Studies have reported that this compound exhibits significant antimicrobial activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. It has been shown to possess a minimal inhibitory concentration (MIC) as low as 4 µg/mL against resistant strains .
- Anticancer Properties : The compound has also been investigated for its potential anticancer effects. Its mechanism may involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity and disrupting cellular signaling pathways.
The biological activity of this compound can be attributed to its ability to form covalent bonds with specific biological targets. The chloromethyl group acts as an electrophile, which can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, thereby exerting its antimicrobial and anticancer effects.
- Cellular Pathway Modulation : By interacting with cellular receptors or enzymes, it can influence various signaling pathways, potentially inducing apoptosis in cancer cells .
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various substituted benzo[b]thiophenes, including this compound, revealed:
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | 4 | Methicillin-resistant Staphylococcus aureus |
| Other analogs | Varies | Various bacterial strains |
This table illustrates the compound's effectiveness compared to other analogs in combating resistant bacterial strains.
Carcinogenicity Studies
In terms of carcinogenicity, this compound was tested alongside related compounds in several assays:
- Salmonella/microsome assay : Positive results indicated mutagenic potential.
- DNA repair assay : Showed significant activity suggesting potential DNA-damaging effects.
- Mouse lymphoma mutation assay : No activity was observed .
These findings suggest that while the compound exhibits mutagenic properties, its overall carcinogenic potential requires further investigation.
Q & A
Basic: What are the common synthetic routes for preparing 4-(Chloromethyl)benzo[b]thiophene, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves heterocyclization of substituted precursors or functionalization of the benzo[b]thiophene core. For example, chloromethylation can be achieved via Friedel-Crafts alkylation using chloromethyl ethers or by introducing the chloromethyl group through nucleophilic substitution on pre-functionalized intermediates . Optimization includes:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during electrophilic substitution.
- Catalysts : Lewis acids like AlCl₃ enhance regioselectivity in ring-forming steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm chloromethyl group attachment (e.g., δ ~4.5 ppm for –CH₂Cl) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns for chlorine .
- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry .
- IR spectroscopy : Detects functional groups (e.g., C–Cl stretch at ~600–800 cm⁻¹) .
Advanced: How does the chloromethyl substituent influence the electronic properties and reactivity of benzo[b]thiophene derivatives?
Methodological Answer:
The electron-withdrawing nature of the chloromethyl group increases the electrophilicity of the thiophene ring, enhancing reactivity in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions . Computational studies (e.g., DFT) reveal:
- Hammett parameters : The –CH₂Cl group has a σₚ value of ~0.46, altering electron density at adjacent positions .
- Charge distribution : The sulfur atom becomes more electron-deficient, favoring interactions with π-acidic catalysts .
Advanced: What strategies control regiochemistry during synthesis to avoid undesired byproducts?
Methodological Answer:
- Directing groups : Temporary groups (e.g., –CO₂Et) guide substituents to specific positions, later removed via hydrolysis .
- Protecting groups : Protect reactive sites (e.g., thiophene sulfur) during chloromethylation to prevent over-substitution .
- Microwave-assisted synthesis : Reduces reaction time, minimizing side reactions like dimerization .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT calculations : Model transition states to predict activation energies for SN2 reactions at the –CH₂Cl site .
- Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions prone to nucleophilic attack .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .
Basic: What substitution reactions are typical for this compound, and how do nucleophiles influence outcomes?
Methodological Answer:
Common reactions include:
- Nucleophilic substitution : –CH₂Cl reacts with amines (e.g., piperidine) to form –CH₂NR₂, useful in drug intermediates .
- Cross-coupling : Suzuki reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) .
Nucleophile choice : Steric hindrance and basicity affect substitution efficiency. For example, bulky tert-butylamine requires higher temperatures .
Advanced: How do structural modifications at the chloromethyl position affect biological activity?
Methodological Answer:
- Bioisosteric replacement : Replacing –CH₂Cl with –CH₂F or –CH₂OH alters metabolic stability and target binding .
- SAR studies : Testing derivatives in vitro (e.g., kinase inhibition assays) identifies optimal substituents for potency. For instance, –CH₂NH₂ derivatives show enhanced binding to ATP pockets .
Advanced: What role does this compound play in conductive polymers, and how are its electronic properties measured?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
